An In-depth Technical Guide to the Physical Properties of 1-Methyl-3-piperidinol
An In-depth Technical Guide to the Physical Properties of 1-Methyl-3-piperidinol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 1-Methyl-3-piperidinol (CAS No: 3554-74-3), a heterocyclic compound of interest in pharmaceutical synthesis and medicinal chemistry. This document moves beyond a simple recitation of data points, offering insights into the experimental context and theoretical underpinnings of the presented properties. Where direct experimental data for the title compound is unavailable, this guide provides data from closely related analogues and established protocols for its empirical determination, ensuring a thorough and practical resource for the scientific community. All presented data is supported by in-text citations, and a complete list of references is provided for further consultation.
Chemical Identity and Molecular Structure
1-Methyl-3-piperidinol, also known as N-Methyl-3-hydroxypiperidine, is a saturated heterocyclic amine with a hydroxyl group at the 3-position of the piperidine ring.[1][2] The presence of a chiral center at the C-3 carbon means that 1-Methyl-3-piperidinol can exist as a racemic mixture or as individual (R) and (S) enantiomers.[3][4] The molecular structure profoundly influences its physical properties, including its polarity, hydrogen bonding capabilities, and stereospecific interactions.
Key Identifiers:
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IUPAC Name: 1-methylpiperidin-3-ol[2]
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CAS Number: 3554-74-3 (for the racemate)
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Molecular Formula: C₆H₁₃NO
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Molecular Weight: 115.17 g/mol
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Canonical SMILES: CN1CCCC(C1)O[2]
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InChI Key: UKANCZCEGQDKGF-UHFFFAOYSA-N[5]
Caption: 2D structure of 1-Methyl-3-piperidinol.
Spectroscopic and Spectrometric Data
A summary of key spectroscopic and spectrometric data for the characterization of 1-Methyl-3-piperidinol is presented below. This data is crucial for confirming the identity and purity of the compound.
| Technique | Description | Source |
| ¹H NMR | Spectra available from various sources, providing information on the proton environment in the molecule. | [2] |
| ¹³C NMR | Data is available for the characterization of the carbon skeleton. | [2] |
| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available, showing characteristic fragmentation patterns. | [1][5] |
| Infrared (IR) Spectroscopy | FTIR spectra, typically of the neat liquid, are available, showing characteristic absorptions for the O-H and C-N bonds. | [2] |
Core Physical Properties
The physical state and behavior of 1-Methyl-3-piperidinol under various conditions are dictated by the interplay of its molecular structure and intermolecular forces.
| Physical Property | Value | Source |
| Appearance | Colorless to pale yellow liquid or solid, depending on purity and ambient temperature. | [6] |
| Boiling Point | 177.6 °C at 760 mmHg | |
| Density | 1.005 g/cm³ | |
| Refractive Index | 1.486 | |
| Flash Point | 70 °C | |
| Vapor Pressure | 0.312 mmHg at 25 °C |
Melting Point: An Unresolved Parameter
The melting point of a solid is a critical indicator of its purity. The following protocol outlines a standard method for its determination using a capillary melting point apparatus.
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Sample Preparation: A small amount of the solid 1-Methyl-3-piperidinol is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).
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Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Solubility Profile
While qualitatively described as soluble in water and various organic solvents, comprehensive quantitative solubility data for 1-Methyl-3-piperidinol is not widely published.[6] The presence of both a polar hydroxyl group and a lipophilic N-methylpiperidine ring suggests a degree of amphiphilicity.
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Water: The high polarity of the hydroxyl group and the ability of the tertiary amine to act as a hydrogen bond acceptor suggest good water solubility.
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Organic Solvents: Based on the properties of similar piperidine derivatives, high solubility is expected in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). Solubility in nonpolar solvents (e.g., hexane) is likely to be lower. For comparison, 3-methylpiperidine shows high solubility in a range of organic solvents.[7]
This method is considered the gold standard for determining the equilibrium solubility of a compound.
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System Preparation: An excess amount of 1-Methyl-3-piperidinol is added to a known volume of the desired solvent in a sealed vial.
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Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The solution is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
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Quantification: The concentration of 1-Methyl-3-piperidinol in the clear supernatant is determined using a validated analytical method, such as HPLC or GC.
Caption: Workflow for determining equilibrium solubility.
Acidity and Basicity: The pKa Value
Computational models predict a pKa value for the protonated tertiary amine. The exact value can vary depending on the prediction software and the underlying algorithms.
Potentiometric titration is a precise and widely used method for determining the pKa of ionizable compounds.[8][9]
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Solution Preparation: A solution of 1-Methyl-3-piperidinol of known concentration is prepared in a suitable solvent, typically water or a co-solvent system if solubility is a concern.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as the titrant is added incrementally.
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Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Thermal Properties and Stability
While specific thermal analysis data such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for 1-Methyl-3-piperidinol is not available in the public domain, the thermal behavior of related piperidine derivatives has been studied. These studies can provide insights into the expected thermal stability of 1-Methyl-3-piperidinol.
The thermal stability of piperidine derivatives is influenced by the nature and position of substituents on the ring. The presence of the N-methyl group and the hydroxyl group will dictate the decomposition pathways.
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Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to study the kinetics of degradation.
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Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and other thermal events.
Crystallographic Data
A definitive crystal structure of 1-Methyl-3-piperidinol has not been found in the surveyed crystallographic databases. The determination of the single-crystal X-ray structure would provide invaluable information on its solid-state conformation, intermolecular interactions (such as hydrogen bonding), and packing arrangement. For reference, the crystal structures of other substituted piperidine derivatives have been reported, often revealing a chair conformation for the piperidine ring.[10][11][12]
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Crystal Growth: High-quality single crystals of 1-Methyl-3-piperidinol are grown from a suitable solvent system by slow evaporation or other crystallization techniques.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.
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Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise atomic coordinates and molecular geometry.
Safety and Handling
1-Methyl-3-piperidinol is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.
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Hazard Symbols: Xi (Irritant)
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Risk Codes: R36/37/38 (Irritating to eyes, respiratory system, and skin)
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Safety Description: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)
Conclusion
This technical guide has synthesized the available physical property data for 1-Methyl-3-piperidinol, providing a valuable resource for researchers and developers. While key parameters such as boiling point, density, and spectroscopic signatures are well-documented, this guide also highlights the current gaps in the experimental data, specifically for melting point, quantitative solubility, and pKa. By providing established protocols for the determination of these missing values, this document serves not only as a repository of information but also as a practical guide for further research and characterization of this important heterocyclic compound.
References
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National Institute of Standards and Technology. (n.d.). 3-Piperidinol, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). (3R)-1-methylpiperidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Saeed, A., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. Retrieved from [Link]
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University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents. Retrieved from [Link]
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University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
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Kansiz, S., et al. (2022). Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. PubMed Central. Retrieved from [Link]
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